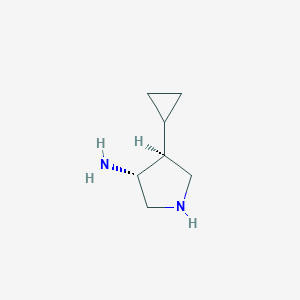
RHAMNOLIPIDBIOSURFACTANT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnolipids are surface-active compounds that belong to the class of glycolipid biosurfactants, mainly produced from Pseudomonas aeruginosa . They are non-toxic, highly biodegradable, and have low surface tension and minimum inhibitory concentration values . They have gained attention in various sectors like food, healthcare, pharmaceutical, and petrochemicals due to their eco-friendly biological properties .
Synthesis Analysis
Rhamnolipids are synthesized by Pseudomonas aeruginosa . They can be synthesized either enzymatically or isolated from microorganisms . The productivity of rhamnolipids by Pseudomonas aeruginosa is very diverse, ranging from less than 1 gr/l to more than 200 g L .Molecular Structure Analysis
Rhamnolipids have a glycosyl head group, in this case, a rhamnose moiety, and a 3- (hydroxyalkanoyloxy) alkanoic acid (HAA) fatty acid tail, such as 3-hydroxydecanoic acid . There are two main classes of rhamnolipids: mono-rhamnolipids and di-rhamnolipids, which consist of one or two rhamnose groups respectively .Chemical Reactions Analysis
Rhamnolipids can be identified through TLC, FTIR, NMR, electrospray ionization mass spectrometry (ESI-MS), and HPLC-MS analysis . FTIR analysis is a convenient approach that indicates all of the chemical bonds and functional groups present in a rhamnolipid sample .Physical And Chemical Properties Analysis
Rhamnolipids have great biodegradability, low toxicity, better environmental compatibility, acceptable surface activity at extreme temperatures, pH, and salinity, and the ability to be synthesized from renewable feedstocks . They have relatively high surface activities and high yields of production after relatively short incubation periods .Wirkmechanismus
Rhamnolipids are known to induce apoptosis and thus, able to inhibit the proliferation of cancer cells . They can also act as immunomodulators to regulate the humoral and cellular immune systems . Regarding their antimicrobial property, they lower the surface hydrophobicity, destruct the cytoplasmic membrane, and lower the critical micelle concentration to kill the bacterial cells .
Zukünftige Richtungen
Rhamnolipids have extensive potential applications and are the most promising biosurfactants for commercialization . They have potential applications in areas such as biomedicine, therapeutics, and agriculture . They are also used as an alternative for the synthesis and stabilization of nanoparticles for in vivo drug delivery .
Eigenschaften
CAS-Nummer |
147858-26-2 |
|---|---|
Produktname |
RHAMNOLIPIDBIOSURFACTANT |
Molekularformel |
C9H7FN2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




